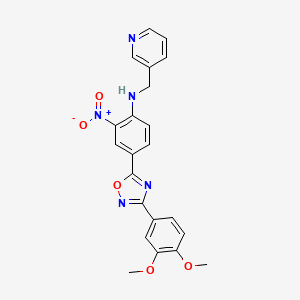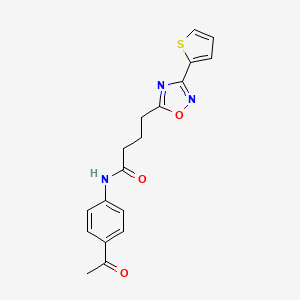
N-(4-acetylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a heterocyclic organic compound that belongs to the class of oxadiazoles. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound exhibits various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
作用機序
The exact mechanism of action of N-(4-acetylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways and enzymes in the body. The compound has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, thereby exhibiting anti-inflammatory activity. It also acts on the central nervous system by modulating the activity of GABA receptors, thereby exhibiting anticonvulsant activity.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. The compound has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines, thereby exhibiting anti-inflammatory activity. It also exhibits analgesic activity by reducing pain sensation. The compound has been found to exhibit anticonvulsant activity by modulating the activity of GABA receptors in the central nervous system. Additionally, it exhibits cytotoxicity against cancer cells, making it a potential candidate for anticancer therapy.
実験室実験の利点と制限
One of the main advantages of N-(4-acetylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is its potential applications in the field of medicinal chemistry. The compound exhibits various biological activities, making it a promising candidate for the treatment of various diseases. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of the compound is its potential toxicity, which can limit its applications in vivo.
将来の方向性
There are several future directions for the research on N-(4-acetylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One of the main directions is the development of new derivatives of the compound with improved biological activities and reduced toxicity. Additionally, the compound can be further studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and epilepsy. The compound can also be studied for its potential applications as a lead compound for drug development.
合成法
The synthesis of N-(4-acetylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide can be achieved through various methods. One of the most common methods is the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of sodium ethoxide to obtain ethyl 2-(thiophen-2-yl)-4-oxobutanoate. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to obtain this compound.
科学的研究の応用
N-(4-acetylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound exhibits anti-inflammatory, analgesic, and anticonvulsant activities, making it a potential candidate for the treatment of various diseases. It has also been found to exhibit cytotoxicity against cancer cells, making it a promising candidate for anticancer therapy.
特性
IUPAC Name |
N-(4-acetylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-12(22)13-7-9-14(10-8-13)19-16(23)5-2-6-17-20-18(21-24-17)15-4-3-11-25-15/h3-4,7-11H,2,5-6H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBPEJZSBHXNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696980.png)
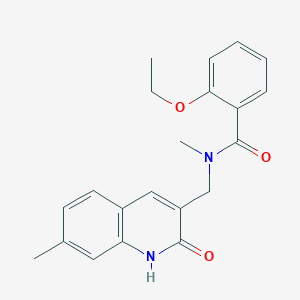
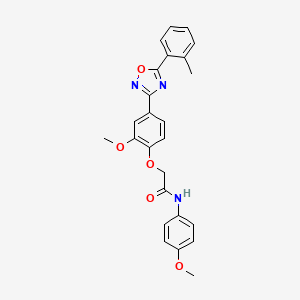
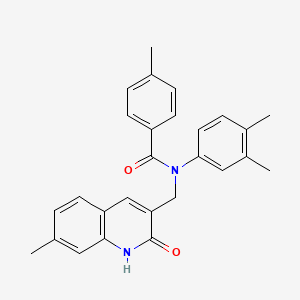
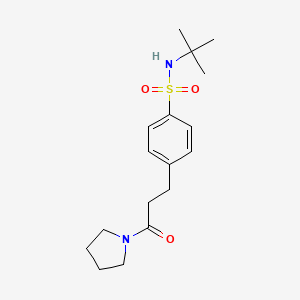
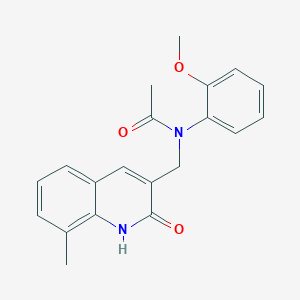
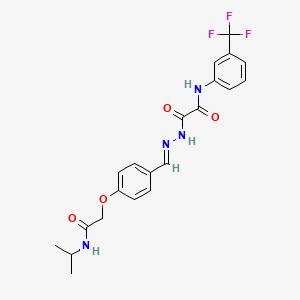
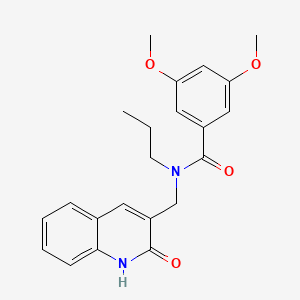

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7697028.png)



